Cas no 86631-56-3 (1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-)

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- structure
86631-56-3 structure
Nom du produit:1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
Numéro CAS:86631-56-3
Le MF:C22H16Br2
Mégawatts:440.170444488525
MDL:MFCD00185730
CID:661030

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Propriétés chimiques et physiques

Nom et identifiant

    • 1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
    • (R)-2,2-Bis(bromomethyl)-1,1-binaphthalene
    • 2,2'-Bis(bromomethyl)-1,1'-binaphthalene
    • (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
    • R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene
    • (1R)-2,2′-Bis(bromomethyl)-1,1′-binaphthalene (ACI)
    • 1,1′-Binaphthalene, 2,2′-bis(bromomethyl)-, (R)- (ZCI)
    • (R)-2,2′-Bis(bromomethyl)-1,1′-binaphthalene
    • (R)-2,2′-Bis(bromomethyl)-1,1′-binaphthyl
    • MDL: MFCD00185730
    • Piscine à noyau: 1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2
    • La clé Inchi: VUUUEDHFRJQSSY-UHFFFAOYSA-N
    • Sourire: BrCC1C(C2=C(CBr)C=CC3C2=CC=CC=3)=C2C(C=CC=C2)=CC=1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 0
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 3

Propriétés expérimentales

  • Dense: 1.561±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 185-187 ºC (chloroform hexane )
  • Point d'ébullition: 538.1±50.0℃ at 760 mmHg
  • Solubilité: Insuluble (3.0E-6 g/L) (25 ºC),

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Informations de sécurité

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
D579218-1g
(R)-2,2'-BIS(BROMOMETHYL)-1,1'-BINAPHTHALENE
86631-56-3 95%
1g
$285 2024-08-03
Chemenu
CM230234-10g
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
86631-56-3 98%
10g
$534 2021-08-04
eNovation Chemicals LLC
D579218-5g
(R)-2,2'-BIS(BROMOMETHYL)-1,1'-BINAPHTHALENE
86631-56-3 95%
5g
$565 2024-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R854030-1g
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
86631-56-3 ≥98%,99%e.e.
1g
¥2,160.00 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RL289-50mg
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
86631-56-3 97%
50mg
115.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RL289-1g
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
86631-56-3 97%
1g
1384.0CNY 2021-07-12
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0029-1g
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
86631-56-3 98%,99%e.e.
1g
¥1535.4 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSM515-1g
2,2'-bis(bromomethyl)-1,1'-binaphthalene
86631-56-3 95%
1g
¥749.0 2024-04-16
A2B Chem LLC
AH96795-5g
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
86631-56-3 97%
5g
$460.00 2024-04-19
A2B Chem LLC
AH96795-1g
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
86631-56-3 97%
1g
$124.00 2024-04-19

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  3 h, rt → reflux
Référence
Single-component, low molecular weight organic supergelators based on chiral barbiturate scaffolds
Seidenkranz, Daniel T.; et al, Supramolecular Chemistry, 2019, 31(8), 499-507

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  0 °C; 18 h, 20 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, reflux
Référence
Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization
D'Arcy, Tom D. ; et al, Angewandte Chemie, 2022, 61(30),

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Nickel bromide ,  (1S)-1-(Diphenylphosphino)-2-[(1S)-1-methoxyethyl]ferrocene Solvents: Diethyl ether
2.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Référence
Asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition-metal complexes. 6. Practical asymmetric synthesis of 1,1'-binaphthyls via asymmetric cross-coupling with a chiral [(alkoxyalkyl)ferrocenyl]monophosphine/nickel catalyst
Hayashi, Tamio; et al, Journal of the American Chemical Society, 1988, 110(24), 8153-6

Méthode de production 4

Conditions de réaction
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
2.1 Solvents: Benzene ,  Acetonitrile
3.1 Reagents: Nickel dichloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Référence
New and improved synthesis of optically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl and related compounds
Maigrot, Nicole; et al, Synthesis, 1985, (3), 317-20

Méthode de production 5

Conditions de réaction
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  rt → 0 °C; 0 °C; 0 °C → reflux; 19 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  3 h, rt → reflux
Référence
Single-component, low molecular weight organic supergelators based on chiral barbiturate scaffolds
Seidenkranz, Daniel T.; et al, Supramolecular Chemistry, 2019, 31(8), 499-507

Méthode de production 6

Conditions de réaction
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 6 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  12 h, 80 °C
2.2 Reagents: Water
Référence
Investigation of the interaction between a novel unnatural chiral ligand and reactant on palladium for asymmetric hydrogenation
Jeon, Eun Hee; et al, Physical Chemistry Chemical Physics, 2015, 17(27), 17771-17777

Méthode de production 7

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
1.2 0 °C; 5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  30 min, 0 °C; 20 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt; 2 h, reflux
Référence
Design of Phosphinic Acid Catalysts with the Closest Stereogenicity at the α-Position: Synthesis and Application of α-Stereogenic Perfluoroalkyl Phosphinic Acid Catalysts
Fujii, Kohei; et al, Organic Letters, 2019, 21(9), 3387-3391

Méthode de production 8

Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Référence
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ;  0 °C; 1 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C
2.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  0 °C; 18 h, 20 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, reflux
Référence
Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization
D'Arcy, Tom D. ; et al, Angewandte Chemie, 2022, 61(30),

Méthode de production 10

Conditions de réaction
1.1 Reagents: Nickel dichloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Référence
New and improved synthesis of optically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl and related compounds
Maigrot, Nicole; et al, Synthesis, 1985, (3), 317-20

Méthode de production 11

Conditions de réaction
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: tert-Butyl methyl ether ;  30 min, reflux
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Hexane ;  rt; 2 h, reflux
Référence
A Scalable Synthesis of (R)-3,5-Dihydro-4H-dinaphth[2,1-c:1'2'-e]azepine
Ikunaka, Masaya; et al, Organic Process Research & Development, 2003, 7(5), 644-648

Méthode de production 12

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  24 h, rt
2.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  rt → 0 °C; 0 °C; 0 °C → reflux; 19 h, reflux; reflux → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  3 h, rt → reflux
Référence
Single-component, low molecular weight organic supergelators based on chiral barbiturate scaffolds
Seidenkranz, Daniel T.; et al, Supramolecular Chemistry, 2019, 31(8), 499-507

Méthode de production 13

Conditions de réaction
1.1 Solvents: Benzene ,  Acetonitrile
2.1 Reagents: Nickel dichloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Référence
New and improved synthesis of optically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl and related compounds
Maigrot, Nicole; et al, Synthesis, 1985, (3), 317-20

Méthode de production 14

Conditions de réaction
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Référence
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Méthode de production 15

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Référence
Synthesis of axially dissymmetric chiral ammonium salts by quaternization of secondary amines with (R)-(+)-2,2'-bis(bromomethyl)-6,6'-dinitrobiphenyl and (R)-(+)-2,2'-bis(bromomethyl)-1,1'-binaphthyl and an examination of their abilities as chiral phase-transfer catalysts
Shi, Min; et al, Journal of Chemical Research, 1995, (2), 46-7

Méthode de production 16

Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  3 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ;  0 °C; 15 min, 0 °C
1.3 Solvents: Dimethylformamide ;  0 °C; 0 °C → 60 °C; 6 h, 60 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6, cooled
1.5 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  72 h, reflux
2.1 Reagents: Tetrabutylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
3.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Référence
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Méthode de production 17

Conditions de réaction
1.1 Reagents: Magnesium ,  Iodine Solvents: tert-Butyl methyl ether ;  5 min, rt
1.2 Solvents: tert-Butyl methyl ether ;  rt; 15 min, rt; 30 min, reflux
1.3 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: tert-Butyl methyl ether ;  55 °C; 45 min, 55 °C; 55 °C → rt; 18 h, rt; rt → 4 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  < 10 °C; 18 h, rt
2.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Ethyl acetate ;  15 min, rt
2.2 Catalysts: Azobisisobutyronitrile ;  rt → 65 °C; 3.5 h, 65 °C; 65 °C → 25 °C
2.3 Solvents: Water ;  18 h, rt; 1 h, rt → 1.5 °C
Référence
Large Scale Synthesis of Chiral (3Z,5Z)-2,7-Dihydro-1H-azepine-Derived Hamari Ligand for General Asymmetric Synthesis of Tailor-Made Amino Acids
Takahashi, Motohiro ; et al, Organic Process Research & Development, 2019, 23(4), 619-628

Méthode de production 18

Conditions de réaction
1.1 Reagents: Magnesium Solvents: tert-Butyl methyl ether ;  rt
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  rt → 35 °C
1.3 Solvents: tert-Butyl methyl ether ;  35 °C → reflux; 1 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Cyclohexane ;  rt → reflux; 3 h, reflux
Référence
Asymmetric Henry reaction catalyzed by CuOTf/NNN tridentate pincer ligand
Xu, Shanshan; et al, Youji Huaxue, 2012, 32(6), 1131-1135

Méthode de production 19

Conditions de réaction
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  30 min, 0 °C; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt; 2 h, reflux
Référence
Design of Phosphinic Acid Catalysts with the Closest Stereogenicity at the α-Position: Synthesis and Application of α-Stereogenic Perfluoroalkyl Phosphinic Acid Catalysts
Fujii, Kohei; et al, Organic Letters, 2019, 21(9), 3387-3391

Méthode de production 20

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
1.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Référence
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Méthode de production 21

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Cyclohexane ;  5 h, rt
Référence
Iminium salt catalysts for asymmetric epoxidation: the first high enantioselectivities
Bulman Page, Philip C.; et al, Organic Letters, 2004, 6(10), 1543-1546

Méthode de production 22

Conditions de réaction
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Référence
Synthesis of axially dissymmetric chiral ammonium salts by quaternization of secondary amines with (R)-(+)-2,2'-bis(bromomethyl)-6,6'-dinitrobiphenyl and (R)-(+)-2,2'-bis(bromomethyl)-1,1'-binaphthyl and an examination of their abilities as chiral phase-transfer catalysts
Shi, Min; et al, Journal of Chemical Research, 1995, (2), 46-7

Méthode de production 23

Conditions de réaction
1.1 Reagents: Triethylamine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 3 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 6 h, 80 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  12 h, 80 °C
2.2 Reagents: Water
Référence
Investigation of the interaction between a novel unnatural chiral ligand and reactant on palladium for asymmetric hydrogenation
Jeon, Eun Hee; et al, Physical Chemistry Chemical Physics, 2015, 17(27), 17771-17777

Méthode de production 24

Conditions de réaction
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Référence
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Raw materials

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Preparation Products

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:86631-56-3)1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
A1183460
Pureté:99%/99%
Quantité:1g/5g
Prix ($):152.0/566.0